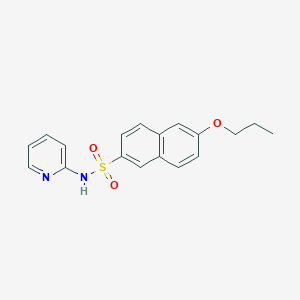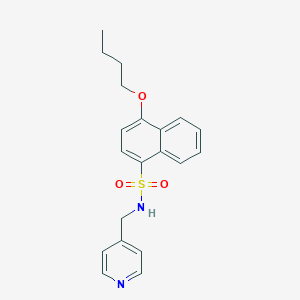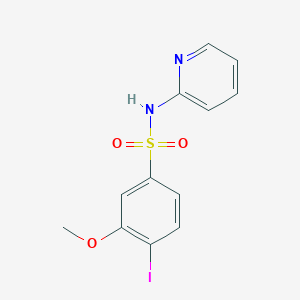![molecular formula C22H30N2O6S2 B275384 4-({5-[(2,6-Dimethyl-4-morpholinyl)sulfonyl]-1-naphthyl}sulfonyl)-2,6-dimethylmorpholine](/img/structure/B275384.png)
4-({5-[(2,6-Dimethyl-4-morpholinyl)sulfonyl]-1-naphthyl}sulfonyl)-2,6-dimethylmorpholine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-({5-[(2,6-Dimethyl-4-morpholinyl)sulfonyl]-1-naphthyl}sulfonyl)-2,6-dimethylmorpholine, also known as DMSO2-Nap-2-Morph, is a synthetic compound that has been extensively studied in scientific research for its potential applications in various fields. This compound is a member of the sulfonylurea family and has been found to possess a wide range of biochemical and physiological effects.
Mécanisme D'action
The mechanism of action of 4-({5-[(2,6-Dimethyl-4-morpholinyl)sulfonyl]-1-naphthyl}sulfonyl)-2,6-dimethylmorpholineMorph is not fully understood, but it is believed to involve the inhibition of certain enzymes and signaling pathways. The compound has been found to inhibit the activity of protein tyrosine phosphatases (PTPs), which are involved in the regulation of various cellular processes such as cell growth and differentiation.
Biochemical and Physiological Effects:
4-({5-[(2,6-Dimethyl-4-morpholinyl)sulfonyl]-1-naphthyl}sulfonyl)-2,6-dimethylmorpholineMorph has been found to possess a wide range of biochemical and physiological effects. The compound has been shown to inhibit the proliferation of cancer cells, induce apoptosis, and inhibit angiogenesis. In addition, it has been found to exhibit anti-inflammatory and anti-oxidant properties.
Avantages Et Limitations Des Expériences En Laboratoire
One of the major advantages of using 4-({5-[(2,6-Dimethyl-4-morpholinyl)sulfonyl]-1-naphthyl}sulfonyl)-2,6-dimethylmorpholineMorph in lab experiments is its high selectivity and sensitivity towards metal ions such as zinc and copper. This makes it a useful tool for the detection and quantification of these ions in biological samples.
However, one of the limitations of using 4-({5-[(2,6-Dimethyl-4-morpholinyl)sulfonyl]-1-naphthyl}sulfonyl)-2,6-dimethylmorpholineMorph is its potential toxicity and limited solubility in aqueous solutions. This can make it difficult to use in certain experimental setups and may require the use of organic solvents.
Orientations Futures
There are several potential future directions for research on 4-({5-[(2,6-Dimethyl-4-morpholinyl)sulfonyl]-1-naphthyl}sulfonyl)-2,6-dimethylmorpholineMorph. One area of research could be the development of more efficient and selective sensors for the detection of metal ions using this compound.
Another potential area of research could be the further investigation of its potential use as a therapeutic agent for the treatment of cancer. This could involve the development of more effective drug delivery systems and the identification of potential combination therapies.
Conclusion:
In conclusion, 4-({5-[(2,6-Dimethyl-4-morpholinyl)sulfonyl]-1-naphthyl}sulfonyl)-2,6-dimethylmorpholineMorph is a synthetic compound that has been extensively studied for its potential applications in various fields of scientific research. The compound has been found to possess a wide range of biochemical and physiological effects and has been studied for its potential use as a fluorescent probe and therapeutic agent. While there are limitations to its use in lab experiments, there are several potential future directions for research on this compound.
Méthodes De Synthèse
The synthesis of 4-({5-[(2,6-Dimethyl-4-morpholinyl)sulfonyl]-1-naphthyl}sulfonyl)-2,6-dimethylmorpholineMorph involves the reaction of 2,6-dimethylmorpholine with 1-naphthalenesulfonyl chloride and 4-morpholinesulfonyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent such as dichloromethane or chloroform and the resulting product is purified by column chromatography.
Applications De Recherche Scientifique
4-({5-[(2,6-Dimethyl-4-morpholinyl)sulfonyl]-1-naphthyl}sulfonyl)-2,6-dimethylmorpholineMorph has been extensively studied for its potential applications in various fields of scientific research. One of the major areas of research has been its use as a fluorescent probe for the detection of metal ions such as zinc and copper. The compound has been found to exhibit high selectivity and sensitivity towards these metal ions and has been used in the development of sensors for their detection.
Another area of research has been the use of 4-({5-[(2,6-Dimethyl-4-morpholinyl)sulfonyl]-1-naphthyl}sulfonyl)-2,6-dimethylmorpholineMorph as a potential therapeutic agent for the treatment of cancer. The compound has been found to exhibit anti-proliferative activity against various cancer cell lines and has been studied for its mechanism of action and potential use in combination therapy.
Propriétés
Formule moléculaire |
C22H30N2O6S2 |
|---|---|
Poids moléculaire |
482.6 g/mol |
Nom IUPAC |
4-[5-(2,6-dimethylmorpholin-4-yl)sulfonylnaphthalen-1-yl]sulfonyl-2,6-dimethylmorpholine |
InChI |
InChI=1S/C22H30N2O6S2/c1-15-11-23(12-16(2)29-15)31(25,26)21-9-5-8-20-19(21)7-6-10-22(20)32(27,28)24-13-17(3)30-18(4)14-24/h5-10,15-18H,11-14H2,1-4H3 |
Clé InChI |
ZZNMPYYSKMBDIW-UHFFFAOYSA-N |
SMILES |
CC1CN(CC(O1)C)S(=O)(=O)C2=CC=CC3=C2C=CC=C3S(=O)(=O)N4CC(OC(C4)C)C |
SMILES canonique |
CC1CN(CC(O1)C)S(=O)(=O)C2=CC=CC3=C2C=CC=C3S(=O)(=O)N4CC(OC(C4)C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.















![4-bromo-3-ethoxy-N-[(4-methylphenyl)methyl]benzenesulfonamide](/img/structure/B275345.png)
![N-[2-(3,4-dimethoxyphenyl)ethyl]-4-methoxy-1-naphthalenesulfonamide](/img/structure/B275355.png)